N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide
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Overview
Description
N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including a cyano group, a methoxyphenoxy group, and a sulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the cyano group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Introduction of the methoxyphenoxy group: This step may involve an etherification reaction where a phenol derivative reacts with an alkyl halide.
Incorporation of the sulfanyl group: This can be done through a thiolation reaction where a thiol reacts with an appropriate electrophile.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as temperature, solvent, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl and cyano groups.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, the methoxyphenoxy group can participate in aromatic interactions, and the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
N-(1-cyano-1-methylethyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-N-methylacetamide can be compared with similar compounds such as:
N-(1-cyano-1-methylethyl)-2-{[2-(4-hydroxyphenoxy)ethyl]sulfanyl}-N-methylacetamide: Differing by the presence of a hydroxy group instead of a methoxy group.
N-(1-cyano-1-methylethyl)-2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N-methylacetamide: Differing by the presence of a chloro group instead of a methoxy group.
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-[2-(4-methoxyphenoxy)ethylsulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-16(2,12-17)18(3)15(19)11-22-10-9-21-14-7-5-13(20-4)6-8-14/h5-8H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALCIKSECJCGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CSCCOC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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